molecular formula C10H13ClFNO2S B5347599 N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide

Cat. No. B5347599
M. Wt: 265.73 g/mol
InChI Key: ZOWAOJZBFIIQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been widely used in scientific research to study the function and dysfunction of CFTR, a protein that plays a critical role in regulating salt and water transport across cell membranes.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide protein and inhibits its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound protein that prevents chloride ion transport.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been shown to inhibit this compound-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume, intestinal fluid secretion, and sweat secretion. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, airway surface liquid hydration, and intestinal fluid secretion.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, which allows for the selective inhibition of this compound-mediated chloride transport. It is also relatively easy to use and has a low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has some limitations. It is not a reversible inhibitor, which means that its effects on this compound function are irreversible. It also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and its effects on N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide function. Future research could focus on elucidating the structural basis of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binding to this compound and identifying other small molecule inhibitors of this compound function. Additionally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used to investigate the role of this compound in other physiological processes, such as ion transport in the kidney and pancreas. Finally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used in drug discovery efforts to develop new therapies for cystic fibrosis and other diseases caused by this compound dysfunction.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 was first synthesized by the research group of Dr. Alan Verkman at the University of California, San Francisco in 2003. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 in high purity.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research to study the function and dysfunction of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as airway surface liquid hydration, intestinal fluid secretion, and sweat secretion. It has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the this compound gene.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAOJZBFIIQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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